molecular formula C7H8BrNO B11805783 2-Bromo-6-methoxy-3-methylpyridine CAS No. 1256789-76-0

2-Bromo-6-methoxy-3-methylpyridine

Katalognummer: B11805783
CAS-Nummer: 1256789-76-0
Molekulargewicht: 202.05 g/mol
InChI-Schlüssel: FORSMPIAYBQWBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-6-methoxy-3-methylpyridine is a bromopyridine derivative with the molecular formula C7H8BrNO. It is a light yellow solid with a boiling point of approximately 244°C and a density of 1.452 g/cm³. This compound is used in various chemical syntheses and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One method for synthesizing 2-Bromo-6-methoxy-3-methylpyridine involves the bromination of 2-chloro-6-methylpyridine using bromotrimethylsilane . Another method includes the preparation of 2-bromo-3-hydroxypyridine, followed by methylation using iodomethane to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale bromination and methylation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-6-methoxy-3-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.

    Oxidation: Reagents such as hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride may be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

2-Bromo-6-methoxy-3-methylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various pyridine derivatives.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Industry: The compound is utilized in the production of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Bromo-6-methoxy-3-methylpyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromo-6-methylpyridine: A similar bromopyridine derivative used in various chemical syntheses.

    3-Bromo-6-methoxy-2-methylpyridine: Another closely related compound with similar properties and applications.

Uniqueness

2-Bromo-6-methoxy-3-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized synthetic applications and research contexts.

Eigenschaften

1256789-76-0

Molekularformel

C7H8BrNO

Molekulargewicht

202.05 g/mol

IUPAC-Name

2-bromo-6-methoxy-3-methylpyridine

InChI

InChI=1S/C7H8BrNO/c1-5-3-4-6(10-2)9-7(5)8/h3-4H,1-2H3

InChI-Schlüssel

FORSMPIAYBQWBN-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=C(C=C1)OC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.